3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine
Overview
Description
3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine is an organic compound that features a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a propan-1-amine chain
Mechanism of Action
Target of Action
The primary target of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, also known as fluoxetine, is the serotonin reuptake transporter protein located in the presynaptic terminal . This protein plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
Fluoxetine acts by blocking the reuptake of serotonin . By inhibiting the reuptake transporter protein, fluoxetine increases the amount of serotonin available in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This leads to increased serotonin signaling, which can help alleviate symptoms of depression and anxiety.
Biochemical Analysis
Biochemical Properties
3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor tyrosine kinases, which are crucial for cell signaling pathways. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of specific genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions result in alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound has shown stability under various conditions, with minimal degradation observed. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including prolonged activation or inhibition of specific pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters, leading to its accumulation in specific tissues where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenol intermediate. This intermediate can be synthesized through the reaction of 4-hydroxybenzotrifluoride with appropriate reagents. The next step involves the formation of the phenoxypropan-1-amine structure through nucleophilic substitution reactions, where the phenol group reacts with a suitable halogenated propan-1-amine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar phenoxypropan-1-amine structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Paroxetine: Another antidepressant with a related chemical structure.
Uniqueness
3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine is unique due to the presence of the trifluoromethoxy group, which can impart different chemical and biological properties compared to similar compounds with trifluoromethyl groups. This difference can affect the compound’s reactivity, stability, and interactions with molecular targets.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenoxy]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)16-9-4-2-8(3-5-9)15-7-1-6-14/h2-5H,1,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFSJWOKLUNXAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCN)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618610 | |
Record name | 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189876-53-7 | |
Record name | 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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